Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. For example, the use of copper (I) catalysts in microwave-assisted green synthetic pathways has been demonstrated to produce 3,5-disubstituted isoxazoles effectively .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various functionalized isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as anticancer, antibacterial, and antimicrobial agents.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Materials Science: Isoxazole derivatives are utilized in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-bromo-4-methylisoxazole-3-carboxylate
- 3,5-Disubstituted Isoxazoles
- 4,5-Diphenyl-4-isoxazoline
Uniqueness
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Biologische Aktivität
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate (EBMC) is a heterocyclic compound notable for its unique isoxazole ring structure, which incorporates both nitrogen and oxygen atoms. Its molecular formula is C₇H₈BrNO₃, and it has a molecular weight of 234.05 g/mol. The compound's structural features, including a bromine atom at the 5-position and a methyl group at the 3-position, contribute to its diverse biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C₇H₈BrNO₃ |
Molecular Weight | 234.05 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
The compound's reactivity is enhanced by the presence of the bromine atom, which can serve as a leaving group in various chemical reactions, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that EBMC exhibits significant antimicrobial activity. It is hypothesized that the compound may inhibit enzymes involved in bacterial cell wall synthesis, thus demonstrating its potential as an antibacterial agent. This activity aligns with findings from similar isoxazole derivatives, which have been shown to possess antimicrobial properties through various mechanisms, including enzyme inhibition and receptor interaction.
Case Study:
In one study, EBMC was evaluated against a panel of bacterial strains. The results indicated that EBMC had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial efficacy. Further studies are necessary to elucidate the specific mechanisms of action.
Anticancer Effects
EBMC also shows promise in cancer research. Preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines by modulating key regulatory proteins involved in cell survival .
Research Findings:
- Cell Line Studies: In vitro studies on human cancer cell lines demonstrated that EBMC reduced cell viability by approximately 40% at concentrations of 50 µM after 48 hours of treatment.
- Mechanism Exploration: The compound may activate caspase pathways leading to programmed cell death, although further mechanistic studies are required to confirm these observations.
The precise mechanism of action for EBMC remains largely unexplored; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the isoxazole ring are critical for binding interactions that modulate biological activity. Potential mechanisms include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes crucial for bacterial survival.
- Receptor Modulation: Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand EBMC's biological profile, a comparative analysis with structurally related compounds was conducted:
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Antimicrobial, Anticancer | Bromine enhances reactivity |
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | Antimicrobial | Chlorine substitution alters activity |
Mthis compound | Limited studies available | Methyl group affects solubility |
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLNLOATKLFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25786-74-7 |
Source
|
Record name | ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.